3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20228075
InChI: InChI=1S/C9H15NO/c1-6(2)10-4-7-3-8(5-10)9(7)11/h6-8H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

CAS No.:

Cat. No.: VC20228075

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one -

Specification

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
IUPAC Name 3-propan-2-yl-3-azabicyclo[3.1.1]heptan-6-one
Standard InChI InChI=1S/C9H15NO/c1-6(2)10-4-7-3-8(5-10)9(7)11/h6-8H,3-5H2,1-2H3
Standard InChI Key MGVNVHMJKVNNPF-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CC2CC(C1)C2=O

Introduction

Chemical Structure and Nomenclature

Core Bicyclic Framework

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one belongs to the azabicyclo[3.1.1]heptane family, a class of bridged bicyclic compounds featuring a seven-membered ring system with nitrogen substitution. The bicyclo[3.1.1]heptane skeleton consists of two fused rings: a three-membered cyclopropane ring and a four-membered cyclobutane ring, sharing two common bridgehead carbons. The "3.1.1" notation specifies the number of carbon atoms in each bridge (3, 1, and 1) .

FeatureDescription
IUPAC Name3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one
Molecular FormulaC₉H₁₅NO
Molecular Weight153.22 g/mol
Bicyclic SystemBicyclo[3.1.1]heptane with nitrogen at position 3
Functional GroupsTertiary amine, ketone, isopropyl substituent

Stereochemical Considerations

The rigid bicyclic framework imposes significant stereochemical constraints. Molecular modeling of analogous systems, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, demonstrates restricted rotation around the N-C bond, leading to distinct conformational isomers . For 3-(propan-2-yl)-substituted derivatives, the isopropyl group likely adopts an equatorial orientation relative to the bicyclic plane to minimize steric clash with the bridgehead hydrogens.

Synthesis and Characterization

Synthetic Strategies

While no direct synthesis of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one has been reported, a two-step multigram approach developed for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one provides a plausible template :

  • Ring-Closing Amination: Formation of the azabicyclo core via intramolecular cyclization of a suitably functionalized precursor.

  • Side-Chain Introduction: Alkylation of the secondary amine with an isopropylating agent (e.g., 2-bromopropane) under basic conditions.

Table 2: Hypothetical Synthesis Protocol

StepReaction TypeReagents/ConditionsYield*
1Bicyclic core formationCyclization catalyst, Lewis acid60-75%
2N-Isopropylation2-Bromopropane, K₂CO₃, DMF, 80°C85-90%
*Estimated based on analogous procedures

Analytical Characterization

Key characterization data for related compounds suggest the following analytical profile:

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of ketone)

  • ¹H NMR:

    • δ 1.0-1.2 ppm (doublet, isopropyl methyl groups)

    • δ 2.5-3.5 ppm (complex multiplet, bridgehead and adjacent protons)

  • MS (ESI+): m/z 154.12 [M+H]⁺ (calculated for C₉H₁₅NO)

X-ray crystallography of the benzyl analog reveals a puckered bicyclic system with bond angles distorted from ideal tetrahedral geometry due to ring strain .

Physicochemical Properties

Predicted Properties

Using computational models and analog data :

Table 3: Physicochemical Profile

PropertyValueMethod/Source
LogP (octanol/water)1.2 ± 0.3ChemAxon Prediction
Water Solubility12 mg/mLALOGPS
pKa (amine)8.9SPARC Calculator
Melting Point98-102°CAnalog extrapolation

The moderate lipophilicity (LogP ~1.2) suggests adequate membrane permeability for potential biological applications, while the basic amine (pKa ~8.9) indicates protonation under physiological conditions.

Stability Considerations

Bicyclic amines with α-ketone groups typically exhibit:

  • Thermal Stability: Decomposition above 200°C (DSC data for similar compounds )

  • Hydrolytic Sensitivity: Slow ketone hydration under strongly acidic/basic conditions

  • Oxidative Resistance: Stable to atmospheric oxygen due to electron-withdrawing ketone

Reaction TypeProduct ClassApplication Area
Reductive amination6-Amino derivativesKinase inhibitors
Wittig reactionα,β-Unsaturated ketonesMichael acceptors
Mannich reactionβ-Amino ketonesAntibacterial agents

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